molecular formula C12H11F2N3O B14921800 2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

Cat. No.: B14921800
M. Wt: 251.23 g/mol
InChI Key: SLZZWSPEKDXUDY-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 2 and 4 positions and an imidazole ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydride

Major Products Formed

    Oxidation: Oxidized imidazole derivatives

    Reduction: Corresponding amines

    Substitution: Substituted benzamides with various functional groups

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of sterol 14α-demethylase, it binds to the active site of the enzyme, preventing the demethylation of sterol intermediates, which is crucial for the synthesis of ergosterol in fungi . This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
  • 2,4-difluoro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide
  • 2,4-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

Uniqueness

2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the specific positioning of the fluorine atoms and the imidazole ring. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes . Additionally, the imidazole ring provides a versatile site for further functionalization, allowing for the design of a wide range of derivatives with potential biological activities .

Properties

Molecular Formula

C12H11F2N3O

Molecular Weight

251.23 g/mol

IUPAC Name

2,4-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C12H11F2N3O/c13-8-1-2-10(11(14)5-8)12(18)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H,16,18)

InChI Key

SLZZWSPEKDXUDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCCC2=CN=CN2

Origin of Product

United States

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